molecular formula C18H15F2N3O B12974397 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one

2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one

Cat. No.: B12974397
M. Wt: 327.3 g/mol
InChI Key: LJQZPPVHWXETDY-UHFFFAOYSA-N
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Description

2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include 6,7-difluoro-3,4-dihydroquinoline and phthalazinone derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the difluoroquinoline moiety.

    Condensation: reactions to form the phthalazinone core.

    Catalytic hydrogenation: to reduce any intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: for efficient and scalable synthesis.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could be used to modify the phthalazinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can serve as a building block for creating new molecules with potential biological activity.

Biology

    Enzyme inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug development:

Industry

    Material science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, it could involve:

    Binding to active sites: Inhibiting enzyme activity by binding to the active site.

    Modulating pathways: Affecting cellular pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Quinoline derivatives: Compounds with similar quinoline moieties.

Uniqueness

    Fluorine atoms: The presence of fluorine atoms in the quinoline moiety may enhance the compound’s stability and biological activity.

    Specificity: The unique combination of the phthalazinone and quinoline structures may confer specific biological properties not found in other compounds.

Properties

Molecular Formula

C18H15F2N3O

Molecular Weight

327.3 g/mol

IUPAC Name

2-[(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phthalazin-1-one

InChI

InChI=1S/C18H15F2N3O/c19-15-8-12-5-3-7-22(17(12)9-16(15)20)11-23-18(24)14-6-2-1-4-13(14)10-21-23/h1-2,4,6,8-10H,3,5,7,11H2

InChI Key

LJQZPPVHWXETDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2N(C1)CN3C(=O)C4=CC=CC=C4C=N3)F)F

Origin of Product

United States

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